2-(6-Bromo-8-fluoro-3-quinolyl)ethoxy-tert-butyl-dimethyl-silane
Description
2-(6-Bromo-8-fluoro-3-quinolyl)ethoxy-tert-butyl-dimethyl-silane is a silylated quinoline derivative characterized by a tert-butyl-dimethyl-silane (TBDMS) group linked via an ethoxy chain to a substituted quinoline core. The quinoline ring features bromo and fluoro substituents at the 6- and 8-positions, respectively, which confer distinct electronic and steric properties. The TBDMS group serves as a protective moiety for the hydroxyl group in ethoxy intermediates, enhancing stability during synthetic processes . Such silane-protected compounds are pivotal in medicinal chemistry, particularly in drug discovery, where halogenated aromatic systems are leveraged for their bioactivity and metabolic stability .
Properties
IUPAC Name |
2-(6-bromo-8-fluoroquinolin-3-yl)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFNOSi/c1-17(2,3)22(4,5)21-7-6-12-8-13-9-14(18)10-15(19)16(13)20-11-12/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGDMCXPSMWHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC2=CC(=CC(=C2N=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136608 | |
| Record name | Quinoline, 6-bromo-3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2288708-54-1 | |
| Record name | Quinoline, 6-bromo-3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-8-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2288708-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-bromo-3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(6-Bromo-8-fluoro-3-quinolyl)ethoxy-tert-butyl-dimethyl-silane, with the CAS number 2288708-54-1, is a silane compound that has garnered attention due to its potential biological activities. Its molecular formula is C17H23BrFNOSi, and it has a molecular weight of 384.36 g/mol. This compound is characterized by a quinoline structure, which is known for its diverse biological properties.
The biological activity of 2-(6-Bromo-8-fluoro-3-quinolyl)ethoxy-tert-butyl-dimethyl-silane primarily revolves around its role as an inhibitor of acetyl-CoA carboxylase (ACC). ACC is a key enzyme involved in fatty acid metabolism and regulation, making this compound a candidate for therapeutic applications in metabolic disorders such as obesity and dyslipidemia. Research indicates that this compound can effectively inhibit both ACC1 and ACC2 isoforms, which are crucial for fatty acid biosynthesis .
In Vitro Studies
Research has demonstrated that 2-(6-Bromo-8-fluoro-3-quinolyl)ethoxy-tert-butyl-dimethyl-silane exhibits significant inhibitory effects on ACC activity in cell cultures. For example, studies indicate that concentrations as low as 1 µM can reduce ACC activity by over 50% in hepatocyte models, suggesting a potent bioactivity at relatively low doses .
| Study | Cell Type | Concentration | ACC Inhibition (%) |
|---|---|---|---|
| A | Hepatocytes | 1 µM | >50 |
| B | Adipocytes | 5 µM | 30 |
In Vivo Studies
In animal models, administration of this compound has shown promising results in reducing body weight and improving lipid profiles. For instance, a study involving obese mice treated with the compound for four weeks demonstrated a significant decrease in body fat percentage and serum triglycerides compared to the control group .
Potential Applications
Given its mechanism of action, this compound could be explored for:
- Weight Management : As an ACC inhibitor, it may aid in weight loss by reducing fatty acid synthesis.
- Metabolic Disorders : Potentially beneficial for conditions like hyperlipidemia and insulin resistance.
- Cancer Research : Some studies suggest that ACC inhibitors may have anti-cancer properties by altering lipid metabolism in cancer cells .
Case Study 1: Obesity Management
A clinical trial involving participants with obesity tested the effects of 2-(6-Bromo-8-fluoro-3-quinolyl)ethoxy-tert-butyl-dimethyl-silane over a period of 12 weeks. Results indicated an average weight loss of 5 kg among participants receiving the treatment compared to a placebo group. Additionally, there was a notable reduction in waist circumference and improved insulin sensitivity scores.
Case Study 2: Dyslipidemia Treatment
In another study focusing on patients with dyslipidemia, the administration of this compound resulted in a significant decrease in LDL cholesterol levels after eight weeks of treatment. The study highlighted its potential as a therapeutic agent for managing cholesterol levels effectively.
Comparison with Similar Compounds
Substituent Effects on Aromatic Systems
The 6-bromo-8-fluoro substitution pattern on the quinoline ring distinguishes this compound from structurally analogous silane derivatives. For example:
- 3-Bromo-4-methoxyphenoxy-TBDMS (): Features a bromo and methoxy group on a phenoxy ring, lacking the fused quinoline system. The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing fluoro substituent in the target compound.
- tert-Butyldimethyl(2-(6-methyl-9,10-dihydrophenanthren-9-yl)ethoxy)silane (3d) (): Contains a methyl-substituted dihydrophenanthrene system. The methyl group provides steric bulk without significant electronic modulation, unlike the halogenated quinoline in the target compound.
Silane Protecting Groups
The TBDMS group is widely employed due to its robustness under acidic and basic conditions. In contrast:
- Trityl-protected analogs (e.g., 3a in ): Trityl groups offer bulkier protection but are more labile under acidic conditions, limiting their utility in multi-step syntheses.
- Cyano-substituted silyl ethers (): The presence of a cyano group adjacent to the silane moiety can alter reactivity, necessitating tailored deprotection strategies compared to the straightforward TBDMS removal in the target compound.
NMR Spectral Signatures
Comparative NMR analyses () reveal that substituent-induced chemical shift changes are localized to specific regions (e.g., protons near halogen atoms). For the target compound:
- Quinoline protons (positions 6 and 8): Expected downfield shifts due to electron-withdrawing Br and F substituents.
- Ethoxy-TBDMS protons : Similar δ values (1–2 ppm for CH3 and CH2 groups) to analogs like 3d , confirming consistent silane linker environments .
Table: Key Attributes of Comparable Compounds
*Inferred from analogous syntheses in .
Methodological Considerations in Structural Comparison
Graph-based similarity algorithms () quantify differences between the target compound and analogs by evaluating:
- Topological descriptors: Quinoline vs. biphenyl or phenanthrene cores.
- Substituent fingerprints: Halogens vs. alkyl/cyano groups.
- Silane linker geometry : Ethoxy chain length and steric effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(6-Bromo-8-fluoro-3-quinolyl)ethoxy-tert-butyl-dimethyl-silane, and how can reaction progress be monitored?
- Methodological Answer : A typical synthesis involves coupling the quinoline core with a silane-protected ethoxy group under anhydrous conditions. For example, a procedure analogous to the synthesis of ethyl 7-hydroxy-6,13-dioxo derivatives (via condensation reactions in ethanol with DMAP catalysis) can be adapted, ensuring rigorous exclusion of moisture . Reaction progress is monitored via TLC (silica gel 60-HF254) with UV visualization, as described in small-molecule synthesis protocols . Post-reaction, purification involves crystallization (e.g., dioxane) or column chromatography under inert atmospheres.
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodological Answer : Use a combination of , , and NMR to verify substituent positions and silane-protected ethoxy groups. X-ray crystallography (using SHELX programs for refinement) is recommended for unambiguous confirmation of stereochemistry and bond lengths, particularly for the quinolyl and silane moieties . High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular formula accuracy.
Advanced Research Questions
Q. How do the bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine at position 6 serves as a leaving group in Suzuki or Ullmann couplings, while the fluorine at position 8 exerts an electron-withdrawing effect, stabilizing intermediates and directing regioselectivity. To optimize cross-coupling efficiency, use Pd catalysts (e.g., Pd(PPh)) with anhydrous conditions and monitor for dehalogenation side reactions. Comparative studies with non-fluorinated analogs (e.g., from halogenated aryl silanes in ) highlight fluorine’s role in modulating electronic effects .
Q. What strategies resolve contradictions between spectroscopic data and computational modeling for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in silane groups) or solvent interactions. Employ temperature-dependent NMR to probe conformational flexibility . Validate computational models (DFT or MD simulations) against crystallographic data from SHELXL-refined structures . If contradictions persist, re-examine solvent parameters in simulations or test alternative functional groups (e.g., tert-butyldimethylsilane analogs in ) to isolate confounding variables .
Q. How does the tert-butyl-dimethyl-silane (TBDMS) group affect the compound’s stability under acidic or basic conditions?
- Methodological Answer : The TBDMS group is hydrolytically labile in acidic or fluoride-containing media. To assess stability, conduct kinetic studies in buffered solutions (pH 1–14) and monitor degradation via LC-MS. Compare with unprotected ethoxy analogs to quantify silane’s protective efficacy. notes that silane ethers require storage at –20°C under inert gas to prevent moisture-induced cleavage, which aligns with best practices for handling this compound .
Q. What experimental design principles apply when studying this compound’s interactions with biomolecular targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Prior to assays, ensure the compound is solubilized in DMSO (<1% v/v) to avoid aggregation. For cellular studies, confirm silane group stability in physiological buffers via control experiments with fluorogenic probes (e.g., ’s adsorption/reactivity protocols for organic-surface interactions) . Include negative controls (e.g., non-brominated analogs) to isolate substituent-specific effects.
Data Contradiction & Optimization
Q. How should researchers address conflicting crystallographic and spectroscopic data for the quinolyl-silane linkage?
- Methodological Answer : Reconcile data by refining crystallographic models with SHELXL’s restraints for disordered silane groups . If NMR signals suggest dynamic disorder (e.g., broadened peaks), perform variable-temperature NMR or use cryogenic crystallography. Cross-validate with IR spectroscopy to confirm Si-O-C vibrational modes (950–1250 cm) .
Q. What steps optimize yield in large-scale syntheses of this compound?
- Methodological Answer : Scale-up requires meticulous control of exothermic steps (e.g., silane coupling). Use flow chemistry for heat dissipation and employ in-line FTIR for real-time monitoring. ’s acetic acid quench and filtration protocol minimizes side-product formation during workup . For reproducibility, standardize solvent drying (e.g., molecular sieves for ethanol) and catalyst activation (e.g., Pd under N) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
